molecular formula C18H11BrN2O3S2 B11044516 5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11044516
M. Wt: 447.3 g/mol
InChI Key: LKGSROYWLBXUAD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, a thienylcarbonyl group, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a suitable halogenated intermediate.

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving an appropriate diketone and an amine.

    Attachment of the Thienylcarbonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural complexity makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The thiazole and thienylcarbonyl groups could play a crucial role in these interactions, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Methylphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(4-Bromophenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The combination of the thiazole and thienylcarbonyl groups also provides a distinctive electronic environment, potentially leading to unique chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H11BrN2O3S2

Molecular Weight

447.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H11BrN2O3S2/c19-11-5-3-10(4-6-11)14-13(15(22)12-2-1-8-25-12)16(23)17(24)21(14)18-20-7-9-26-18/h1-9,14,23H

InChI Key

LKGSROYWLBXUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)C4=NC=CS4)O

Origin of Product

United States

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